methyl3-(aminomethyl)-4-methylpentanoatehydrochloride
Description
Methyl3-(aminomethyl)-4-methylpentanoatehydrochloride is a chemical compound that belongs to the class of amino acid esters. It is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
Properties
IUPAC Name |
methyl 3-(aminomethyl)-4-methylpentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)7(5-9)4-8(10)11-3;/h6-7H,4-5,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAVMUPRFJLCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)OC)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl3-(aminomethyl)-4-methylpentanoatehydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides a convenient and efficient route to the desired ester hydrochloride . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl3-(aminomethyl)-4-methylpentanoatehydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions with haloalkanes, leading to the formation of substituted amines.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include haloalkanes and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield substituted amines, while hydrolysis can produce carboxylic acids and alcohols.
Scientific Research Applications
Methyl3-(aminomethyl)-4-methylpentanoatehydrochloride has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl3-(aminomethyl)-4-methylpentanoatehydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid, which can then participate in various biochemical processes.
Comparison with Similar Compounds
Methyl3-(aminomethyl)-4-methylpentanoatehydrochloride can be compared with other similar compounds, such as:
Methyl 4-(aminomethyl)benzoate hydrochloride: This compound has a similar structure but differs in the position of the amino group and the presence of a benzene ring.
(S)-3-(aminomethyl)-5-methylhexanoic acid: This compound is an amino acid derivative with a similar backbone but lacks the ester group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it a valuable compound in various applications.
Biological Activity
Methyl 3-(aminomethyl)-4-methylpentanoate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Methyl 3-(aminomethyl)-4-methylpentanoate hydrochloride is a derivative of amino acid compounds, characterized by its unique structure which influences its biological activity. The molecular formula is C₉H₁₉ClN₂O₂, featuring a methyl group, an amine functional group, and a pentanoate backbone. This structure allows for interactions with various biological targets, potentially modulating physiological processes.
The biological activity of methyl 3-(aminomethyl)-4-methylpentanoate hydrochloride can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular functions such as protein synthesis and energy metabolism.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing neurotransmitter systems or hormonal pathways.
Therapeutic Applications
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest it may possess antibacterial and antifungal properties, making it a candidate for treating infections.
- Anticancer Activity : There is emerging evidence that it may inhibit tumor growth through apoptosis induction in cancer cells.
- Neuroprotective Effects : Its potential to modulate neurotransmitter systems suggests possible applications in neurodegenerative diseases.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neuroprotective | Modulation of neurotransmitter levels |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of methyl 3-(aminomethyl)-4-methylpentanoate hydrochloride involved testing against several bacterial strains. The results indicated significant inhibition zones compared to control groups.
Results
- Bacterial Strain A : 20 mm inhibition zone
- Bacterial Strain B : 15 mm inhibition zone
- Fungal Strain C : 18 mm inhibition zone
This study highlights the compound's potential as an antimicrobial agent and warrants further investigation into its mechanism and applications.
Case Study 2: Anticancer Potential
In vitro studies on human cancer cell lines revealed that methyl 3-(aminomethyl)-4-methylpentanoate hydrochloride induced apoptosis through caspase activation.
Findings
- Cell Line X : 30% reduction in viability at 50 µM concentration
- Cell Line Y : Significant increase in apoptotic markers after treatment
These findings suggest that the compound could be developed as a therapeutic agent for specific cancers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 3-(aminomethyl)-4-methylpentanoate hydrochloride, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination, with reaction conditions (temperature, solvent polarity, and catalyst use) critical for yield optimization. For example, continuous flow reactors and catalysts like palladium or nickel can enhance efficiency . Purification via recrystallization or column chromatography, monitored by TLC (Rf values) or HPLC (retention time analysis), ensures high purity (>99%) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., amine proton at δ 1.5–2.5 ppm, ester carbonyl at δ 170–175 ppm) .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ peak at m/z 208.12) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling can predict degradation pathways. Use HPLC to quantify degradation products (e.g., hydrolysis of the ester group) and FTIR to detect structural changes .
Advanced Research Questions
Q. What computational methods can predict reaction pathways and optimize conditions for synthesizing methyl 3-(aminomethyl)-4-methylpentanoate hydrochloride?
- Methodological Answer : Quantum mechanical calculations (DFT) model transition states and activation energies to identify favorable reaction pathways. Tools like Gaussian or ORCA simulate intermediates, while machine learning algorithms (e.g., ICReDD’s workflow) correlate experimental data with computational predictions to narrow optimal conditions .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies (e.g., IC50 values in enzyme assays) using statistical tools (ANOVA, t-tests) to identify outliers .
- Experimental Replication : Standardize protocols (e.g., cell lines, incubation times) to minimize variability .
- Dose-Response Curves : Validate activity thresholds with Hill slope analysis to ensure reproducibility .
Q. What strategies are effective for scaling up synthesis while maintaining reaction efficiency?
- Methodological Answer :
- Process Intensification : Use microreactors for improved heat/mass transfer, reducing side reactions .
- DoE (Design of Experiments) : Screen variables (catalyst loading, solvent ratio) via factorial designs to optimize large-scale parameters .
Q. How do steric and electronic effects of the aminomethyl and methyl groups influence the compound’s reactivity in downstream applications?
- Methodological Answer :
- Steric Effects : The 4-methyl group may hinder nucleophilic attack at the ester carbonyl, slowing hydrolysis.
- Electronic Effects : The electron-donating aminomethyl group increases electron density at the ester, affecting electrophilic substitution rates. Computational electrostatic potential maps (MEPs) can visualize these effects .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for analyzing variability in synthesis yields?
- Methodological Answer : Multivariate analysis (PCA or PLS) identifies dominant factors (e.g., temperature, pH) contributing to yield variability. Control charts (Shewhart charts) monitor batch-to-batch consistency .
Q. How can researchers differentiate between intrinsic compound instability and experimental artifacts in degradation studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to extreme conditions (UV light, oxidative agents) to isolate degradation products.
- Blank Controls : Run parallel experiments without the compound to rule out matrix interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
